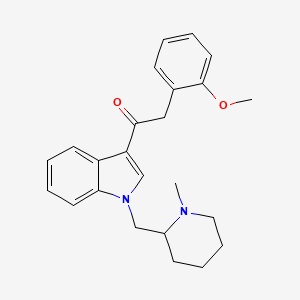
Cannabipiperidiethanone
Descripción general
Descripción
Se ha identificado como un ingrediente en mezclas de cannabis sintético "herbal" vendidas en Japón, junto con otros cannabinoides sintéticos como JWH-122 y JWH-081 . Este compuesto es un miembro de la clase 3-fenilacetilindol y actúa como un agonista en los receptores cannabinoides tipo 1 (CB1) y tipo 2 (CB2) .
Mecanismo De Acción
Cannabipiperidiethanona ejerce sus efectos al unirse a los receptores CB1 y CB2 en el cuerpo. Estos receptores son parte del sistema endocannabinoide, que juega un papel en la regulación de varios procesos fisiológicos como el dolor, el estado de ánimo y el apetito . La unión de cannabipiperidiethanona a estos receptores activa vías de señalización intracelular, lo que lleva a sus efectos psicoactivos y fisiológicos .
Análisis Bioquímico
Biochemical Properties
Cannabipiperidiethanone interacts with the CB1 and CB2 receptors, with an IC50 of 591 nM at CB1 and 968 nM at CB2 . This suggests that it may have a role in biochemical reactions involving these receptors. Detailed information about the specific enzymes, proteins, and other biomolecules it interacts with is currently limited.
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism via its interactions with the CB1 and CB2 receptors
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors This can lead to changes in gene expression and cellular signaling
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known to interact with the CB1 and CB2 receptors
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de cannabipiperidiethanona implica la reacción del ácido 2-metoxifenilacético con 1-(N-metilpiperidin-2-ilmetil)indol en condiciones específicas. La reacción típicamente requiere el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace amida .
Métodos de producción industrial: La producción industrial de cannabipiperidiethanona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: Cannabipiperidiethanona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un grupo hidroxilo.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Los reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Sustitución: Las condiciones varían según la sustitución deseada, pero los reactivos comunes incluyen agentes halogenantes y nucleófilos.
Productos principales:
Oxidación: Formación de derivados hidroxilados.
Reducción: Formación de derivados alcohólicos.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Cannabipiperidiethanona tiene varias aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Cannabipiperidiethanona es estructuralmente similar a otros cannabinoides sintéticos como JWH-250 y AM-1220 . tiene afinidades de unión únicas para los receptores CB1 y CB2, lo que la hace menos potente que JWH-250, pero más selectiva para estos receptores . Otros compuestos similares incluyen:
- JWH-122
- JWH-081
- AM-1248
- AM-2233
- RCS-8
Estos compuestos comparten estructuras y mecanismos de acción similares, pero difieren en sus afinidades de unión y efectos fisiológicos.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-25-14-8-7-10-19(25)16-26-17-21(20-11-4-5-12-22(20)26)23(27)15-18-9-3-6-13-24(18)28-2/h3-6,9,11-13,17,19H,7-8,10,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBNWAHEDVQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)CC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705471 | |
| Record name | 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345970-43-5 | |
| Record name | 2-(2-Methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabipiperidiethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIPIPERIDIETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66388U44D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Cannabipiperidiethanone and how was it discovered?
A1: this compound is a new synthetic cannabinoid identified as an adulterant in a herbal product being illegally distributed in Japan []. Its discovery stemmed from analyzing the herbal product using various techniques like GC-MS, LC-MS, high-resolution MS, and NMR [].
Q2: What is the chemical structure of this compound and how does it relate to other synthetic cannabinoids?
A2: this compound's molecular formula is C₂₄H₂₉N₂O₂, and its protonated molecular ion peak was observed at m/z 377.2233 [M+H]⁺ through accurate mass spectrometry []. The complete chemical name, elucidated through mass spectrometry and NMR, is 2-(2-methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone []. Interestingly, its structure combines elements from two known synthetic cannabinoids: JWH-250 and AM-2233 []. The phenylacetyl indole moiety resembles JWH-250, while the N-methylpiperidin-2-yl-methyl group is similar to AM-2233 [].
Q3: Does this compound interact with cannabinoid receptors, and if so, how does its affinity compare to other synthetic cannabinoids?
A3: Yes, this compound demonstrates an affinity for both cannabinoid CB₁ and CB₂ receptors []. Its binding affinity was determined through a binding assay, revealing IC₅₀ values of 591 nM for CB₁ and 968 nM for CB₂ []. Notably, these affinities are lower than those of JWH-250, indicating a weaker binding interaction with the receptors [].
Q4: What are the implications of this compound being present in commercially available products?
A4: The presence of this compound in a readily available herbal product raises significant concerns due to its unknown pharmacological profile and potential health risks []. Because it is a newly identified compound, further research is crucial to understand its effects on the human body and potential long-term consequences of exposure []. This discovery underscores the need for stricter regulations and monitoring of unregulated substances to protect public health.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


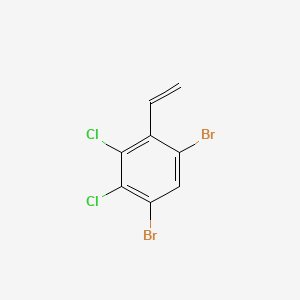

![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
![alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid](/img/structure/B584139.png)

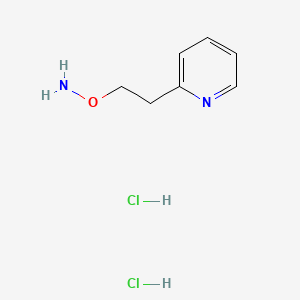
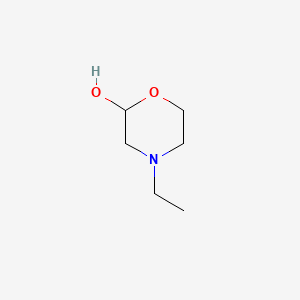
![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)
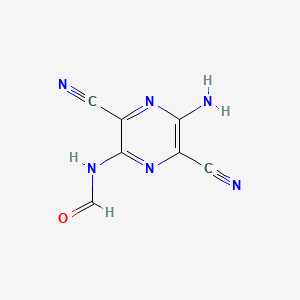

![2-[(2-Methoxyphenoly)ethyl)aminomethyl]-1,4-dioxin-9H-carbazol](/img/new.no-structure.jpg)
